N-(3-methoxypropyl)-9H-xanthene-9-carboxamide
Overview
Description
N-(3-methoxypropyl)-9H-xanthene-9-carboxamide: is a synthetic organic compound that belongs to the xanthene family. Xanthenes are known for their diverse applications in various fields, including chemistry, biology, and medicine. This particular compound is characterized by the presence of a xanthene core with a carboxamide group and a 3-methoxypropyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxypropyl)-9H-xanthene-9-carboxamide typically involves the reaction of 9H-xanthene-9-carboxylic acid with 3-methoxypropylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is performed under an inert atmosphere, typically nitrogen, and at a controlled temperature to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-methoxypropyl)-9H-xanthene-9-carboxamide can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products, depending on the reducing agents and conditions used.
Substitution: It can participate in substitution reactions where the 3-methoxypropyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: N-(3-methoxypropyl)-9H-xanthene-9-carboxamide is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a fluorescent probe due to its xanthene core. It can help in studying cellular processes and imaging biological samples.
Medicine: The compound’s potential therapeutic properties are being explored in medicinal chemistry. It may serve as a lead compound for developing new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used in the formulation of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-methoxypropyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The xanthene core can interact with various enzymes and receptors, modulating their activity. The carboxamide group may enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(3-methoxypropyl)acrylamide: This compound shares the 3-methoxypropyl group but has an acrylamide core instead of a xanthene core.
4-amino-N-(3-methoxypropyl)benzenesulfonamide: This compound has a similar substituent but a different core structure.
Uniqueness: N-(3-methoxypropyl)-9H-xanthene-9-carboxamide is unique due to its xanthene core, which imparts distinct fluorescent properties and potential biological activities. The combination of the xanthene core with the 3-methoxypropyl and carboxamide groups makes it a versatile compound with diverse applications in various fields.
Properties
IUPAC Name |
N-(3-methoxypropyl)-9H-xanthene-9-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-21-12-6-11-19-18(20)17-13-7-2-4-9-15(13)22-16-10-5-3-8-14(16)17/h2-5,7-10,17H,6,11-12H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXCFVWMLVFDQDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401326401 | |
Record name | N-(3-methoxypropyl)-9H-xanthene-9-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401326401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
15.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49642381 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
349117-07-3 | |
Record name | N-(3-methoxypropyl)-9H-xanthene-9-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401326401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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